what is the structure of 6-O-b-D-Glucopyranosyl-D-glucose
what is the structure of 6-O-b-D-Glucopyranosyl-D-glucose
An In-Depth Technical Guide to the Structure and Characterization of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
Abstract
This technical guide provides a comprehensive examination of 6-O-β-D-Glucopyranosyl-D-glucose, a disaccharide commonly known as Gentiobiose. We will delve into its core molecular architecture, stereochemical intricacies, and physicochemical properties. This document further explores its natural occurrence and diverse biological roles, from a signaling molecule in plants to its applications in the food and cosmetic industries. Detailed, field-proven protocols for the analytical characterization of Gentiobiose using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided for researchers, scientists, and drug development professionals. The guide also touches upon classical synthetic and purification strategies, establishing a foundational understanding for its application in scientific research.
Molecular Structure and Stereochemistry
6-O-β-D-Glucopyranosyl-D-glucose, also known as Gentiobiose or Amygdalose, is a disaccharide composed of two D-glucose monosaccharide units.[1][2][3] Its structure is defined by the specific linkage between these two units, which dictates its chemical behavior and biological function.
Constituent Monosaccharides: D-Glucopyranose
The building block of Gentiobiose is D-glucose, an aldohexose that predominantly exists in a cyclic six-membered ring form known as a pyranose. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the anomeric carbon (C5), which matches that of D-glyceraldehyde. In the pyranose ring, the hydroxyl group on C5 attacks the aldehyde carbon (C1) to form a stable hemiacetal.
The β-(1→6) Glycosidic Bond
The defining feature of Gentiobiose is the β-(1→6) glycosidic bond that connects the two D-glucose units.[2][4][5] Let's dissect this nomenclature:
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(1→6) : This indicates that the anomeric carbon (C1) of the first glucose unit is covalently linked to the oxygen atom attached to the C6 of the second glucose unit.
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β (beta) : This describes the stereochemistry at the anomeric carbon (C1) of the first glucose unit involved in the bond. In the Haworth projection of the pyranose ring, a β-anomer has the substituent at C1 pointing in the same direction (up) as the CH₂OH group at C5.
Because the anomeric carbon of the second glucose unit is not involved in the glycosidic linkage, its hemiacetal group can exist in equilibrium between the α and β anomers (mutarotation) and can open to the linear aldehyde form. This free anomeric carbon makes Gentiobiose a reducing sugar .[6][7]
Caption: Chemical structure of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose).
Physicochemical Properties
The structural arrangement of Gentiobiose gives rise to its distinct physical and chemical properties, which are crucial for its handling, analysis, and application.
| Property | Value | Source(s) |
| Systematic Name | 6-O-β-D-Glucopyranosyl-D-glucose | [1] |
| Common Names | Gentiobiose, Amygdalose | [1][2] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [4][8] |
| Molar Mass | 342.30 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [2][4][9] |
| Melting Point | 190–195 °C (decomposes) | [3][4][9] |
| Solubility | Soluble in water, hot methanol | [2][4] |
| Taste | Bitter | [2][3] |
| Optical Rotation | Exhibits mutarotation. [α]D starts at -5.9° and equilibrates to +9.6° (β-form in water). | [3] |
Natural Occurrence and Biological Significance
Gentiobiose is more than a structural curiosity; it is a naturally occurring molecule with defined biological roles and growing commercial applications.
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Natural Sources : It is famously found in the root of gentian plants (Gentiana species), from which it derives its name.[6][10] It is also a key component of crocin, the compound responsible for the color of saffron.[2] Additionally, it can be formed as an undesirable bitter-tasting byproduct during the acid-catalyzed hydrolysis of starch into glucose syrup and through the caramelization of glucose.[2]
-
Biological Roles : In gentian plants, Gentiobiose acts as a critical signaling molecule. Research has shown it functions to modulate bud dormancy, with accumulation of the disaccharide signaling for dormancy release through pathways that detoxify reactive oxygen species.[11][12][13] Its unique β-(1→6) linkage can be slowly hydrolyzed by certain β-glucosidases in the human gut, leading to interest in its potential as a prebiotic.[5] In immunology, it can act as an epitope, a specific part of an antigen recognized by the immune system.[8][14]
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Industrial Applications : Due to its properties, Gentiobiose is used as a functional ingredient in the food, pharmaceutical, and cosmetic industries.[5][15] It can serve as a natural bittering agent in foods, a substrate in industrial fermentation, and a moisturizing agent in skincare products by promoting hyaluronic acid synthesis.[5][15]
Analytical and Spectroscopic Characterization
Accurate structural confirmation and quantification of Gentiobiose require a suite of analytical techniques. The causality behind selecting a specific method lies in its ability to resolve isomers and provide unambiguous structural data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of disaccharides. The choice of column and detector is critical. Amine-functionalized (amino) or amide-based columns operating in hydrophilic interaction chromatography (HILIC) mode are preferred as they provide excellent retention and separation for highly polar carbohydrates.
Experimental Protocol: HPLC-RI Analysis of Gentiobiose
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Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column : Amino-propyl or amide-based column (e.g., Agilent Zorbax Carbohydrate Analysis, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20 v/v).[16] The high organic content is necessary for retention on a HILIC-type column.
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature is crucial for RI detector stability and reproducible retention times.[17]
-
Detector Temperature : 35 °C.
-
Sample Preparation : a. Dissolve the sample in the mobile phase or a water:acetonitrile (50:50) mixture to ensure compatibility and good peak shape. b. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.
-
Injection Volume : 10 µL.
-
Data Analysis : Identify the Gentiobiose peak by comparing its retention time with that of a pure standard. Quantify using an external calibration curve generated from standards of known concentrations.
Mass Spectrometry (MS)
MS provides vital information on molecular weight and structure through fragmentation. Electrospray ionization (ESI) is the preferred gentle ionization technique for carbohydrates.
-
Expected Mass : In negative ion mode ESI-MS, Gentiobiose is typically observed as the deprotonated molecule [M-H]⁻ at m/z 341.11 or as an adduct with chloride [M+Cl]⁻ at m/z 377.08.
-
Tandem MS (MS/MS) : Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. The most common fragmentation pathway for disaccharides is the cleavage of the glycosidic bond. For Gentiobiose, this would result in a fragment ion corresponding to a deprotonated glucose unit at m/z 179. Cross-ring cleavages can also occur, providing further structural detail that can help distinguish it from other glucose-glucose disaccharide isomers.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates in solution. Both ¹H and ¹³C NMR are essential.
-
¹H NMR : The proton spectrum of a disaccharide is complex due to the high number of similar, overlapping signals for the non-anomeric ring protons, which typically resonate in a crowded region between 3.0 and 4.5 ppm.[19] The most diagnostic signals are the anomeric protons (H1 and H1'), which appear in the more downfield region (4.5 to 5.5 ppm). For Gentiobiose, the β-linkage is confirmed by the chemical shift and coupling constant (J-value) of the anomeric proton of the non-reducing unit. A large coupling constant (~8 Hz) is characteristic of a trans-diaxial relationship between H1' and H2', confirming the β-configuration.
-
¹³C NMR : The carbon spectrum shows 12 distinct signals. The anomeric carbons (C1 and C1') are the most downfield (90-110 ppm). The C6 carbon of the reducing unit will show a significant downfield shift compared to a free glucose molecule, confirming the (1→6) linkage. 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are indispensable for assigning every proton and carbon signal and definitively confirming the connectivity.[20]
Synthesis and Purification
While Gentiobiose can be isolated from natural sources, chemical synthesis provides a reliable source of pure material for research.
Koenigs-Knorr Synthesis
The Koenigs-Knorr reaction is a classical and robust method for forming glycosidic bonds.[21][22] The general principle involves the reaction of a glycosyl halide (a glucose molecule with a halogen at the anomeric position) with an alcohol acceptor in the presence of a heavy metal salt promoter.
Workflow: Synthesis of Gentiobiose
-
Protection : All hydroxyl groups on the glycosyl donor and acceptor must be protected, except for the anomeric position on the donor and the target hydroxyl (C6-OH) on the acceptor. Acetyl or benzyl groups are common.
-
Activation : The protected glycosyl donor is converted to a glycosyl halide (e.g., acetobromoglucose) using HBr in acetic acid.
-
Coupling : The glycosyl halide is coupled with the protected glucose acceptor in the presence of a promoter like silver carbonate or silver oxide.[22][23] The neighboring group participation from the C2-acetyl group typically ensures the formation of the desired 1,2-trans glycosidic bond, resulting in the β-anomer.[22]
-
Deprotection : All protecting groups are removed (e.g., Zemplén deacetylation using sodium methoxide) to yield the final Gentiobiose product.
Caption: Workflow for the chemical synthesis and purification of Gentiobiose.
Purification via Octaacetate Derivative
A highly effective method for purifying Gentiobiose involves its conversion to the peracetylated derivative, Gentiobiose octaacetate. This derivative is less polar and readily crystallizes from solvents like ethanol or methanol. The pure octaacetate can then be quantitatively deacetylated to yield highly pure Gentiobiose.[9][14]
Conclusion
6-O-β-D-Glucopyranosyl-D-glucose is a structurally precise disaccharide whose significance spans plant biology, food science, and analytical chemistry. A thorough understanding of its β-(1→6) glycosidic linkage and the stereochemistry of its D-glucose constituents is fundamental to appreciating its properties and functions. The analytical protocols detailed herein provide a robust framework for its identification, quantification, and structural confirmation, empowering researchers to utilize and study this versatile molecule with confidence. The continued exploration of Gentiobiose and its derivatives promises further insights and applications in drug development and biotechnology.
References
-
Gentiobiose. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20056559, Gentiobiose. Retrieved January 7, 2026, from [Link]
-
Gentiobiose. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Gentiobiose Cas 554-91-6 Supplier. (n.d.). Natural Micron Pharm Tech. Retrieved January 7, 2026, from [Link]
-
Gentiobiose. (n.d.). DrugFuture. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441422, beta-Gentiobiose. Retrieved January 7, 2026, from [Link]
-
Tchoumtchoua, J., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. ResearchGate. [Link]
-
Gentiobiose is a rare disaccharide found in saffron and gentian. (n.d.). Homework.Study.com. Retrieved January 7, 2026, from [Link]
-
Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell. [Link]
-
Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation. Retrieved January 7, 2026, from [Link]
-
Guttman, A., et al. (2021). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. National Institutes of Health (NIH). [Link]
-
HPLC-ANALYSIS-OF-MONO-AND-DISACCHARIDES-IN-FOOD-PRODUCTS.pdf. (2013). ResearchGate. [Link]
-
The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. (2014). ResearchGate. [Link]
-
Takahashi, H., et al. (2014). Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. Oxford Academic. [Link]
-
Koenigs-Knorr Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Isbell, H.S. (1951). Synthesis of ß-gentiobiose-1-C14. Journal of Research of the National Bureau of Standards. [Link]
-
Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. (2018). Frontiers. [Link]
-
The sample mixture of isomeric disaccharides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Koenigs–Knorr reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Ahn, J., et al. (2018). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. National Institutes of Health (NIH). [Link]
-
Structure, Classification, and Functions of Carbohydrates. (n.d.). LND College, Motihari. Retrieved January 7, 2026, from [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2002). MDPI. [Link]
-
Structural representation of D-glucose and its anomeric configurations. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose. (n.d.). IOSR Journal. Retrieved January 7, 2026, from [Link]
Sources
- 1. Gentiobiose | C12H22O11 | CID 20056559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gentiobiose - Wikipedia [en.wikipedia.org]
- 3. Gentiobiose [drugfuture.com]
- 4. Gentiobiose [ingenieurschemiecompra.on.drv.tw]
- 5. Gentiobiose Cas 554-91-6 Supplier - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. homework.study.com [homework.study.com]
- 7. lndcollege.co.in [lndcollege.co.in]
- 8. Page loading... [wap.guidechem.com]
- 9. GENTIOBIOSE | 554-91-6 [chemicalbook.com]
- 10. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 6-O-BETA-D-GLUCOPYRANOSYL-D-GLUCOPYRANOSE CAS#: 5996-00-9 [m.chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 18. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iosrjournals.org [iosrjournals.org]
- 21. Koenigs-Knorr Synthesis [drugfuture.com]
- 22. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
